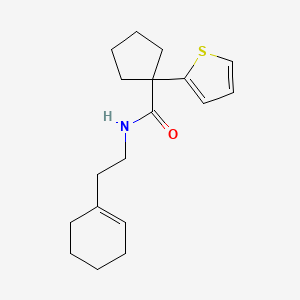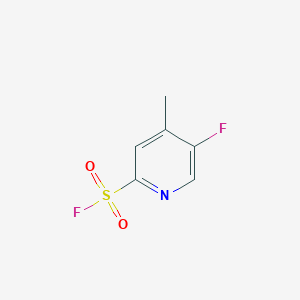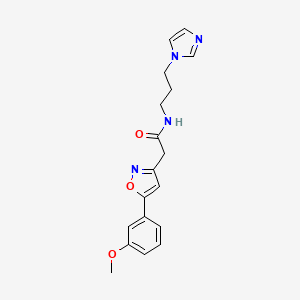![molecular formula C15H13Cl2N3O3 B2810729 methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate CAS No. 1259166-80-7](/img/structure/B2810729.png)
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate, also known as chlorantraniliprole, is a novel insecticide that has gained significant attention in the scientific community due to its unique mechanism of action and high efficacy against a wide range of insect pests.
作用機序
Chlorantraniliprole acts as a potent insecticide by targeting the ryanodine receptor (RyR) in insect muscle cells. This receptor plays a critical role in muscle contraction and is essential for normal insect physiology. Chlorantraniliprole binds to the RyR and causes a sustained release of calcium ions, leading to hypercontraction of the insect muscles and ultimately death. This unique mode of action makes methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole highly effective against insect pests while minimizing its impact on non-target organisms.
生化学的および生理学的効果
Chlorantraniliprole has been shown to have a minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some effects on beneficial insects such as honeybees and parasitoids, although these effects are generally minimal and depend on the specific application method and dosage used. Chlorantraniliprole is rapidly metabolized in mammals and excreted in the urine, with no evidence of accumulation in the body.
実験室実験の利点と制限
Chlorantraniliprole has several advantages for use in laboratory experiments, including its high potency against target pests, selectivity towards target organisms, and unique mode of action. However, it can be challenging to work with due to its low solubility in water and some organic solvents, which can limit its application in certain experimental settings.
将来の方向性
There are several potential future directions for research on methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, including the development of new formulations and application methods to enhance its efficacy and reduce its impact on non-target organisms. Other areas of research could include the investigation of potential resistance mechanisms in target pests, the development of new insecticides based on the same mode of action as methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, and the exploration of its potential use in other areas such as agriculture, public health, and veterinary medicine.
Conclusion
In conclusion, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole is a highly effective and selective insecticide that has gained significant attention in the scientific community due to its unique mode of action and high efficacy against a wide range of insect pests. Its use in laboratory experiments and potential applications in other areas make it an exciting area of research for the future.
合成法
Chlorantraniliprole is synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminobenzonitrile to form 4-(3,6-dichloropyridine-2-amido)phenyl)acetonitrile. This intermediate is then reacted with methyl isocyanate and N-methylpyrrolidone to form the final product, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate.
科学的研究の応用
Chlorantraniliprole has been extensively studied for its efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been shown to have a high level of selectivity towards target pests, with minimal impact on non-target organisms such as bees and beneficial insects. Chlorantraniliprole has also been studied for its potential use in integrated pest management programs, where it can be used in combination with other insecticides or biological control agents to enhance pest control efficacy.
特性
IUPAC Name |
methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIVFUTJOWAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)
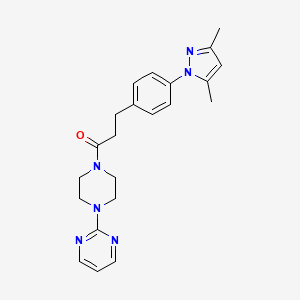
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)
![4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2810653.png)
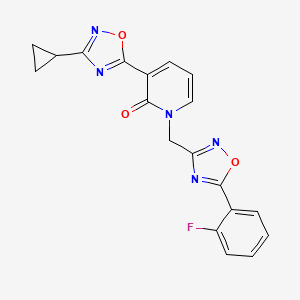
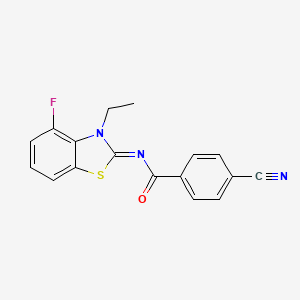
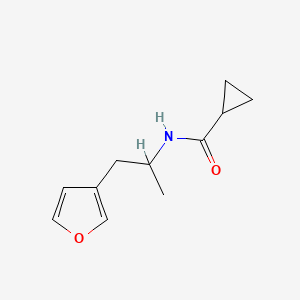
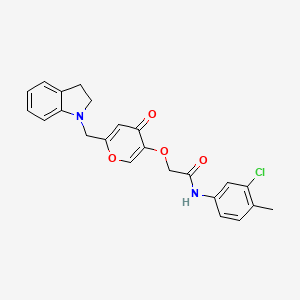
![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)
